Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is a synthetic compound derived from ribofuranose, characterized by the presence of a trifluoromethyl group and two acetate moieties. This compound falls within the category of modified ribonucleosides, which are essential in various biochemical applications, particularly in the synthesis of nucleoside analogs used in medicinal chemistry.
The compound can be synthesized using advanced organic chemistry techniques, often involving multi-step processes that incorporate various reagents and conditions to achieve the desired structure. The starting materials typically include ribofuranose derivatives and trifluoromethylating agents.
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate is classified as a nucleoside analog, specifically a modified sugar nucleotide. Its unique trifluoromethyl substitution is known to enhance the biological activity of nucleosides, making them more potent in therapeutic applications.
The synthesis of methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate generally involves several key steps:
The reaction conditions typically require careful temperature control and inert atmosphere to prevent side reactions. The purification of intermediates is often necessary to ensure high yields and purity of the final product.
The molecular structure of methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate includes:
The molecular formula for this compound can be expressed as . Its molecular weight is approximately 292.19 g/mol.
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate can participate in various chemical reactions typical of nucleosides:
Reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and minimize by-products.
The mechanism by which methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate exerts its effects is primarily through its incorporation into nucleic acids or its interaction with biological targets:
Studies indicate that compounds with trifluoromethyl substitutions often exhibit increased potency against various biological targets, including viral enzymes and cancer cell lines.
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several scientific uses:
The systematic IUPAC name for this compound is [(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate, precisely defining its stereochemistry and functional group arrangement. Its molecular formula, C11H15F3O7, reflects a molecular weight of 316.23 g/mol, with the CAS Registry Number 159944-99-7 providing a unique identifier for chemical databases and procurement. The compound is registered under MDL number MFCD09263284 and exhibits specific stereochemical designations critical to its reactivity profile. The alpha-D-ribofuranoside configuration indicates that the anomeric methoxy group occupies the same spatial orientation as the C-4 substituent in the furanose ring, a feature that significantly influences its behavior in glycosylation reactions and biological recognition pathways. [2] [4] [6]
Table 1: Chemical Identifiers of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
Identifier Type | Designation |
---|---|
CAS Registry Number | 159944-99-7 |
Molecular Formula | C11H15F3O7 |
Molecular Weight | 316.23 g/mol |
IUPAC Name | [(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
MDL Number | MFCD09263284 |
Common Synonyms | Methyl 3,5-di-O-acetyl-2-C-(trifluoromethyl)-a-D-ribofuranoside; Methyl-2-C-(trifluoromethyl)-α-D-ribofuranoside-3,5-diacetate |
The molecular architecture features three strategically positioned functional groups that collectively determine its chemical behavior. The trifluoromethyl (-CF3) group at the C-2 position creates a significant steric and electronic perturbation relative to natural ribose derivatives. This strongly electron-withdrawing group induces substantial dipole moments (estimated at 1.39±0.1 g/cm³ density) and reduces basicity (predicted pKa 10.06±0.70) while enhancing lipophilicity for improved membrane permeability. The two acetate protecting groups at C-3 and C-5 positions (formally designated as 3,5-di-O-acetyl) serve as temporary protective units that mask hydroxyl functionality, enabling selective reactions at other molecular positions. These ester groups can be selectively hydrolyzed under mild basic conditions without affecting other sensitive functionalities. The ribofuranoside core maintains the natural β-D-ribose ring conformation but with critical modifications: the replacement of the C-2 hydroxyl with -CF3 creates a quaternary carbon center, while the anomeric position features a methyl glycoside (methoxy group) rather than the typical heterocyclic base attachment found in nucleosides. This configuration preserves the ring's stereochemical integrity while introducing substantial electronic modifications that influence both chemical reactivity and potential biological interactions. [1] [2] [5]
This compound emerged from advanced synthetic campaigns in the late 20th century targeting modified carbohydrates with enhanced stability and tailored reactivity. The synthesis typically originates from D-ribose, with key transformations including: (1) protection of hydroxyl groups as benzyl ethers or acetate esters; (2) strategic introduction of the trifluoromethyl group at C-2 through nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF3) or electrophilic fluorination protocols; and (3) stereoselective formation of the methyl glycoside at the anomeric center. The specific 3,5-diacetate protection pattern represents a deliberate choice balancing deprotection kinetics and crystallinity for purification. Researchers developed this modified sugar specifically to address limitations in natural ribose derivatives—particularly their metabolic instability and insufficient lipophilicity—which hampered pharmaceutical applications. The historical development parallels broader trends in fluorinated carbohydrate chemistry, where fluorine introduction has become a fundamental strategy for modulating the properties of bioactive molecules without dramatically altering molecular geometry. The compound first appeared in chemical literature during the 1990s, coinciding with advances in both fluorination methodologies and nucleoside analog therapeutics. [2] [5]
As a synthetic intermediate, this molecule has found strategic application in constructing complex bioactive molecules, particularly fluorinated nucleoside analogs. The trifluoromethyl group serves as a bioisostere that mimics natural functional groups while conferring enhanced metabolic stability and membrane permeability—properties documented in research contexts by major pharmaceutical firms including Pfizer, Merck, and AstraZeneca. The acetate groups at C-3 and C-5 enable selective deprotection and subsequent functionalization, allowing synthetic chemists to build molecular complexity in a controlled, stepwise manner. Current suppliers position this compound specifically for research applications rather than direct therapeutic use, with purity specifications typically exceeding 95-98% to meet rigorous synthetic standards. The molecule's primary industrial value resides in its capacity to streamline the synthesis of challenging trifluoromethylated nucleoside analogs that would otherwise require lengthy multi-step preparations. This intermediate role has expanded as fluorinated pharmaceuticals have grown to represent approximately 25% of recent drug approvals, creating sustained demand for sophisticated fluorinated building blocks. [2] [3] [7]
Table 2: Comparative Analysis of Ribose Derivatives
Structural Feature | Natural Ribose Derivative | Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate |
---|---|---|
C-2 Functional Group | Hydroxyl (-OH) | Trifluoromethyl (-CF3) |
Anomeric Position | Variable (often unprotected) | Methyl glycoside (-OCH3) |
Protection at C-3/C-5 | Typically unprotected or selectively protected | Di-O-acetyl protected |
Lipophilicity (LogP) | Low (hydrophilic) | Enhanced (1.39±0.1 g/cm³ density) |
Metabolic Stability | Low | High (due to C-CF3 bond stability) |
Primary Application | Natural product isolation | Targeted synthetic intermediate |
The compound's primary significance resides in its role as a precursor to trifluoromethylated nucleoside analogs with potential antiviral and anticancer activities. The C-2 trifluoromethyl group serves as a strategic modification that mimics steric bulk while introducing strong electron-withdrawing characteristics and enhanced lipophilicity—properties known to improve pharmacokinetic profiles of therapeutic candidates. Unlike conventional nucleosides, where the heterocyclic base attaches at C-1, this molecule provides a protected scaffold where C-1 is occupied by a methoxy group that can be selectively modified or displaced to attach diverse heterocyclic bases. The trifluoromethyl group at C-2 alters the electronic environment of the sugar ring, potentially enhancing base stacking interactions or altering polymerase recognition in resulting nucleoside analogs. Research indicates these structural modifications can yield compounds with improved resistance to phosphorylase enzymes while maintaining recognition by viral kinases—a critical balance in antiviral drug design. The compound's stereochemical purity (alpha-D configuration) ensures proper spatial orientation for biological activity, as beta-configured analogs typically show reduced target engagement. Additionally, the C-3 and C-5 acetate groups provide orthogonal protection that facilitates selective phosphorylation or conjugation strategies required for prodrug development, making this intermediate particularly valuable for constructing nucleoside analogs with tunable properties. [2] [5]
Beyond nucleoside chemistry, this molecule exemplifies sophisticated protecting-group tactics for polyhydroxy compounds. The 3,5-di-O-acetyl configuration represents a purposeful differentiation of hydroxyl reactivity—where the C-4 hydroxyl remains unprotected due to steric hindrance from the adjacent trifluoromethyl group. This protection pattern enables selective manipulation at C-4 (oxidation, substitution) while maintaining protection at the more sterically accessible C-3 and C-5 positions. The acetate groups can be selectively removed under mild conditions (e.g., ammonia/methanol, carbonate buffers) without cleaving glycosidic bonds or affecting the acid-sensitive trifluoromethyl group. This orthogonality allows synthetic chemists to perform multi-step transformations on the ribose scaffold with precise control over reactivity. Furthermore, the trifluoromethyl group itself acts as a permanent "protecting group" by replacing the normally nucleophilic C-2 hydroxyl, eliminating regioselectivity challenges associated with that position. This protective function is particularly valuable when synthesizing branched-chain sugars or C-glycosides where conventional hydroxyl protection-deprotection sequences would complicate synthesis. The compound thus serves as a testament to how strategic functionalization can simultaneously solve multiple synthetic challenges in carbohydrate chemistry, enabling routes to molecules previously considered inaccessible. [2] [5] [10]
Table 3: Synthetic Applications of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
Application Domain | Specific Utility | Structural Basis |
---|---|---|
Nucleoside Analog Synthesis | Anomeric modification for base attachment | Methyl glycoside at C-1 allows displacement |
Prodrug Development | Selective deprotection for phosphorylation | Orthogonal acetate removal at C-3/C-5 |
Click Chemistry | Artificial substrate for copper catalysis | Accessible C-4 hydroxyl for conjugation |
Glycosyltransferase Studies | Modified substrate for enzyme specificity | Trifluoromethyl as isostere for natural groups |
Stereochemical Probes | Chiral template for asymmetric synthesis | Multiple defined stereocenters (R,R,R,S) |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: